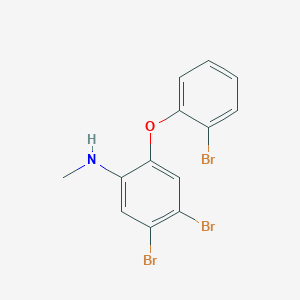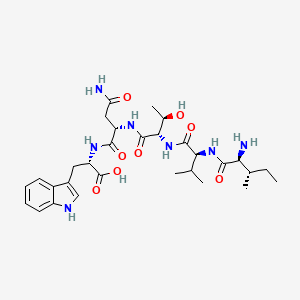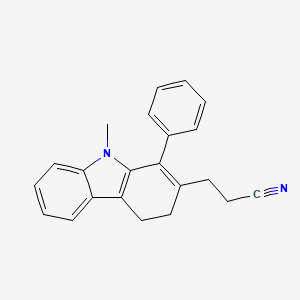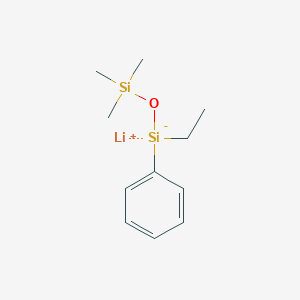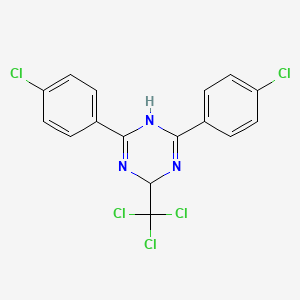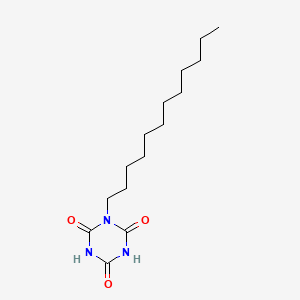
L-Valyl-L-histidyl-L-cysteinylglycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Valyl-L-histidyl-L-cysteinylglycine is a peptide compound composed of the amino acids valine, histidine, cysteine, and glycine. This compound is of interest due to its potential biological and chemical properties, which make it relevant in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Valyl-L-histidyl-L-cysteinylglycine typically involves solid-phase peptide synthesis (SPPS), a method widely used for the assembly of peptides. The process begins with the attachment of the C-terminal amino acid (glycine) to a solid resin. Subsequent amino acids (cysteine, histidine, and valine) are added sequentially through coupling reactions. Each coupling step is followed by deprotection to remove the protecting groups from the amino acids, allowing the next amino acid to be added. The final peptide is then cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound can be achieved through large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a suitable expression system, such as Escherichia coli, which then produces the peptide. The peptide is subsequently purified from the bacterial culture.
Analyse Chemischer Reaktionen
Types of Reactions
L-Valyl-L-histidyl-L-cysteinylglycine can undergo various chemical reactions, including:
Oxidation: The thiol group in cysteine can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups.
Substitution: The amino groups in the peptide can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: N-hydroxysuccinimide (NHS) esters can be used for amine substitution reactions.
Major Products Formed
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Formation of modified peptides with substituted amino groups.
Wissenschaftliche Forschungsanwendungen
L-Valyl-L-histidyl-L-cysteinylglycine has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its potential role in cellular processes and signaling pathways.
Medicine: Explored for its therapeutic potential in treating diseases related to oxidative stress and inflammation.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals.
Wirkmechanismus
The mechanism of action of L-Valyl-L-histidyl-L-cysteinylglycine involves its interaction with specific molecular targets and pathways. The cysteine residue, with its thiol group, can participate in redox reactions, influencing cellular redox balance. The peptide may also interact with enzymes and receptors, modulating their activity and affecting various biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Glutamyl-L-cysteinylglycine (Glutathione): A tripeptide with antioxidant properties.
L-Alanyl-L-histidyl-L-cysteinylglycine: A similar peptide with alanine instead of valine.
Uniqueness
L-Valyl-L-histidyl-L-cysteinylglycine is unique due to its specific amino acid sequence, which imparts distinct chemical and biological properties. The presence of valine, histidine, and cysteine in the peptide sequence allows for unique interactions and reactions that are not observed in other similar compounds.
Eigenschaften
CAS-Nummer |
798540-32-6 |
|---|---|
Molekularformel |
C16H26N6O5S |
Molekulargewicht |
414.5 g/mol |
IUPAC-Name |
2-[[(2R)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-sulfanylpropanoyl]amino]acetic acid |
InChI |
InChI=1S/C16H26N6O5S/c1-8(2)13(17)16(27)21-10(3-9-4-18-7-20-9)15(26)22-11(6-28)14(25)19-5-12(23)24/h4,7-8,10-11,13,28H,3,5-6,17H2,1-2H3,(H,18,20)(H,19,25)(H,21,27)(H,22,26)(H,23,24)/t10-,11-,13-/m0/s1 |
InChI-Schlüssel |
FMEGELUAEZIZCG-GVXVVHGQSA-N |
Isomerische SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CS)C(=O)NCC(=O)O)N |
Kanonische SMILES |
CC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)NC(CS)C(=O)NCC(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-({2-[(4-Nitrophenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14218262.png)
![5H-Pyrrolo[1,2-a]azepin-7-ol](/img/structure/B14218263.png)
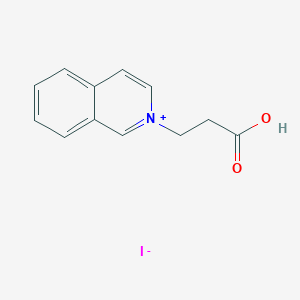


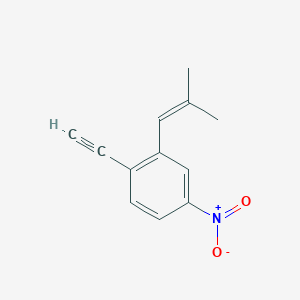
![1H-Indole, 3-[[4-(2,3-dichlorophenyl)-1-piperidinyl]methyl]-2-phenyl-](/img/structure/B14218298.png)
